B1191834 PTC596

PTC596

カタログ番号: B1191834
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PTC596 is an orally active inhibitor of the polycomb ring finger oncogene BMI1 (B-cell-specific Moloney murine leukemia virus integration site 1), with potential antineoplastic activity. this compound targets BMI1 expressed by both tumor cells and cancer stem cells (CSCs), and induces hyper-phosphorylation of BMI1, leading to its degradation. This inhibits BMI1-mediated signal transduction pathways and results in a reduction of proliferation of BMI1-expressing tumor cells. BMI1, a key protein in the polycomb repressive complex 1 (PRC1), is overexpressed in certain tumor cell types, and plays a key role in CSC survival, proliferation and resistance to chemotherapeutics;  its expression is associated with increased tumor aggressiveness and a poor prognosis.

科学的研究の応用

PTC596 in Acute Myeloid Leukemia (AML) Treatment

This compound, a novel BMI-1 inhibitor, has shown promising results in the treatment of acute myeloid leukemia (AML). In a 2017 study, this compound was found to downregulate MCL-1 and induce mitochondrial apoptosis in AML progenitor cells, even in p53 mutant AML, which is associated with a high risk of relapse. The study demonstrated this compound's potential in inducing apoptosis in AML cells through a p53-independent mechanism, highlighting its significance in treating refractory or relapsed AML patients, especially those with complex karyotype or therapy-related AML frequently associated with p53 mutations (Nishida et al., 2017).

This compound as a Cancer Stem Cell Targeting Agent

This compound's role in targeting cancer stem cells (CSCs) by reducing levels of the BMI1 protein was evaluated in a Phase 1 clinical trial. The trial focused on assessing the safety, dose-limiting toxicities, maximum tolerated dose, and pharmacokinetics of this compound in patients with advanced solid tumors. Initial results indicated that this compound reduced the number of CSCs in preclinical models and slowed tumor growth in rodent models, offering a new avenue for cancer treatment (Infante et al., 2017).

This compound's Mechanism of Action in Tumor Stem Cell Depletion

A study published in 2014 explored this compound's efficacy in various tumor models, including glioblastoma and leukemia. This compound was found to induce hyper-phosphorylation of BMI1, leading to its degradation and the reduction of polycomb repressive complex 1 activity. This mechanism suggests this compound's potential in preferentially depleting the tumor stem cell fraction, offering a novel approach to cancer therapy (Kim et al., 2014).

Preclinical and Early Clinical Development of this compound

In 2021, research on this compound highlighted its unique properties as a tubulin-binding agent, distinguishing it from other agents in its class. This compound demonstrated broad-spectrum anticancer activity and efficacy in preclinical models of leiomyosarcomas and glioblastoma. The study underlined this compound's potential in clinical trials, especially in combination with other treatments for cancers like leiomyosarcoma and diffuse intrinsic pontine glioma (Jernigan et al., 2021).

This compound in Combination with Standard Regimens for Pancreatic Ductal Adenocarcinoma

This compound's effectiveness in combination with standard treatments for pancreatic ductal adenocarcinoma (PDA) was assessed in a 2019 study. The research demonstrated this compound's synergistic effect with standard regimens, leading to potent and durable regressions in preclinical models. Notably, this compound showed promise as a direct microtubule polymerization inhibitor without peripheral neurotoxicity, which is a common side effect of similar agents (Eberle-Singh et al., 2019).

特性

外観

Solid powder

同義語

PTC596;  PTC-596;  PTC 596.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。